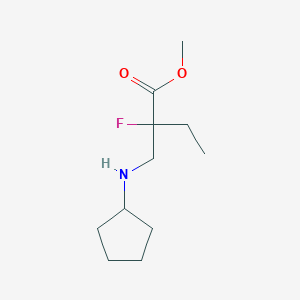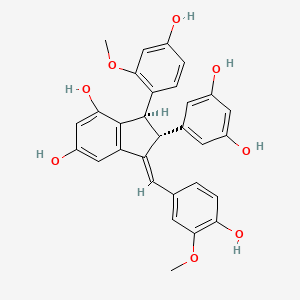
GnemontaninC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GnemontaninC is a naturally occurring compound found in certain plant species. It belongs to the class of polyphenolic compounds, which are known for their antioxidant properties. This compound has garnered attention in recent years due to its potential therapeutic benefits, including anti-inflammatory, anticancer, and antimicrobial activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninC typically involves the extraction from natural sources, followed by purification processes. synthetic routes have also been developed to produce this compound in the laboratory. One common method involves the use of precursor molecules that undergo a series of chemical reactions, including hydroxylation and cyclization, to form the final compound. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound. Advances in biotechnology have also enabled the use of genetically modified organisms to produce this compound in a more sustainable and cost-effective manner.
化学反応の分析
Types of Reactions: GnemontaninC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates with potential biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives, which may exhibit different biological properties.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications.
科学的研究の応用
GnemontaninC has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study polyphenolic chemistry and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various disease models.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
作用機序
The mechanism of action of GnemontaninC involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases.
Signal Transduction Modulation: this compound modulates signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
類似化合物との比較
GnemontaninC is often compared with other polyphenolic compounds, such as:
Resveratrol: Both compounds exhibit antioxidant and anticancer properties, but this compound has shown higher potency in certain studies.
Quercetin: Similar to this compound, quercetin has anti-inflammatory and antimicrobial activities. this compound’s unique structure provides distinct advantages in specific applications.
Epigallocatechin Gallate (EGCG): Found in green tea, EGCG shares antioxidant properties with this compound. The two compounds differ in their molecular targets and pathways, making them complementary in therapeutic research.
特性
分子式 |
C30H26O8 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC名 |
(1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-2-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
InChI |
InChI=1S/C30H26O8/c1-37-26-14-17(31)4-5-21(26)30-28(16-9-18(32)11-19(33)10-16)22(23-12-20(34)13-25(36)29(23)30)7-15-3-6-24(35)27(8-15)38-2/h3-14,28,30-36H,1-2H3/b22-7-/t28-,30+/m1/s1 |
InChIキー |
QETXSBUOYRIHDY-XHSQVBQFSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/2\[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=C(C=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=C(C=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


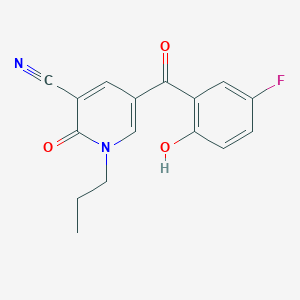
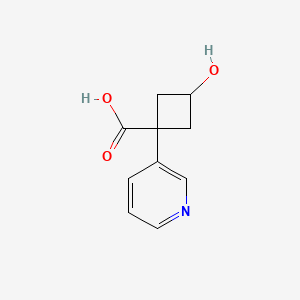

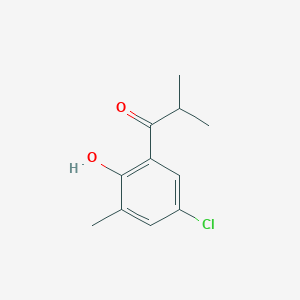
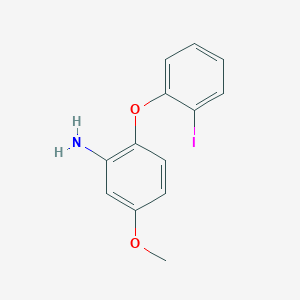
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
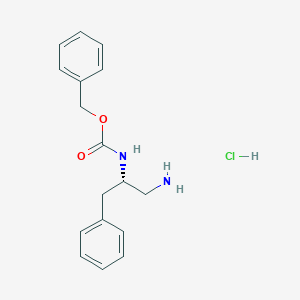

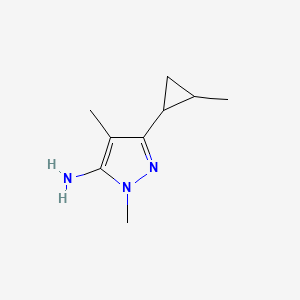
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)



